Difluoromethyldimethylamine is a fluorinated organic compound with the chemical formula . It consists of a difluoromethyl group attached to a dimethylamine moiety. This compound is characterized as a low-boiling liquid, with a boiling point ranging from 49 to 51 degrees Celsius. Its unique structure allows for specific interactions due to the presence of fluorine atoms, which influence its chemical properties and reactivity. Difluoromethyldimethylamine was first synthesized in 1962 through the reaction of carbonyl fluoride with dimethylformamide, marking its entry into the field of fluorinated compounds .
There is no current research available on the mechanism of action of DFDMA. Without a known biological function, a mechanism of action is not applicable at this time.
Difluoromethyldimethylamine is a potent methylating agent. In organic chemistry, methylation refers to the process of adding a methyl group (CH3) to a molecule. DFDMA can be used to methylate a wide range of substrates, including proteins, nucleic acids, and small molecules. This property makes DFDMA a valuable tool for studying the biological function of molecules and for developing new drugs [].
For instance, DFDMA has been used to methylate proteins in order to study their interactions with other molecules []. It has also been used to methylate DNA in order to study the regulation of gene expression [].
Difluoromethyldimethylamine exhibits various chemical reactivity patterns:
Difluoromethyldimethylamine can be synthesized using several methods:
These methods highlight the compound's accessibility for research and industrial applications .
Difluoromethyldimethylamine finds applications across various fields:
Studies on difluoromethyldimethylamine focus on its interactions with other fluorinated compounds and olefins. These investigations reveal insights into its reactivity patterns, including:
Difluoromethyldimethylamine shares similarities with several other fluorinated amines. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Notable Features |
---|---|---|
Trifluoromethane | Known for its use as a refrigerant; non-toxic but contributes to greenhouse gas emissions. | |
Perfluoroethylamine | Exhibits high stability; used in specialty chemicals but poses environmental concerns. | |
Trifluoromethylamine | Used as a building block in pharmaceuticals; highly reactive due to trifluoromethyl group. |
Difluoromethyldimethylamine is unique due to its combination of both difluoro and dimethyl groups, which allows for distinct reactivity compared to other similar compounds. Its specific interactions and applications set it apart within the realm of fluorinated amines .
Difluoromethyldimethylamine is formally named 1,1-difluoro-N,N-dimethylmethanamine under IUPAC guidelines. Alternate synonyms include difluoromethyl-dimethyl-amine and α,α-difluorotrimethylamine. Its structure comprises a quaternary carbon center (CF₂) bonded to a dimethylamino group (N(CH₃)₂), forming a stable tertiary amine.
Identifier | Value | Source |
---|---|---|
CAS Registry Number | 683-81-8 | |
SMILES | CN(C)C(F)F | |
InChIKey | PULPCFLUVFWKAF | |
Molecular Weight | 95.09 g/mol | |
Boiling Point | 14.7°C (at 760 mmHg) | |
Density | 0.984 g/cm³ |
The compound’s SMILES notation (CN(C)C(F)F) reflects its connectivity: a nitrogen atom bonded to two methyl groups and a central carbon bearing two fluorine atoms. This structure confers high thermal stability and moderate volatility, making it suitable for synthetic applications.
The synthesis of fluorinated amines traces back to early 20th-century methodologies. Key milestones include:
Schiemann’s Diazonium Salt Reaction (1927):
Fluorination of aromatic amines via diazonium salt decomposition in fluoroboric acid laid foundational principles for introducing fluorine into organic frameworks. While not directly applicable to difluoromethyldimethylamine, this method established protocols for nucleophilic fluorination.
Swarts’ Trichloromethane Fluorination (1898):
Conversion of benzotrichloride to benzotrifluoride using antimony trifluoride demonstrated early strategies for replacing halogens with fluorine. Such halogen-exchange reactions later inspired routes to fluorinated alkanes.
Modern Synthetic Routes:
Difluoromethyldimethylamine is synthesized via nucleophilic substitution of dichloromethane derivatives with dimethylamine in the presence of fluoride sources. This approach leverages the high reactivity of fluorine as a leaving group.
Difluoromethyldimethylamine serves as a versatile precursor in synthesizing fluorinated compounds. Its applications include:
Recent advances in catalytic asymmetric synthesis enable enantioselective production of α-difluoromethylamines, expanding its utility in chiral pharmaceuticals. The compound’s stability under inert conditions and compatibility with transition-metal catalysts further enhance its synthetic utility.
Difluoromethyldimethylamine (CAS number: 683-81-8) represents a unique organofluorine compound with the molecular formula C₃H₇F₂N [1] [2]. The International Union of Pure and Applied Chemistry name for this compound is 1,1-difluoro-N,N-dimethylmethanamine [1] [2]. This compound exhibits distinctive molecular characteristics that make it of significant interest in both theoretical and applied chemistry contexts.
Nuclear magnetic resonance spectroscopy provides fundamental insights into the molecular structure of difluoromethyldimethylamine. The ¹H NMR spectroscopy of difluoromethyldimethylamine reveals characteristic features associated with the CHF₂ group, which exhibits distinctive coupling patterns with the two fluorine atoms [3] [4]. The difluoromethyl proton typically appears as a triplet due to coupling with the two equivalent fluorine atoms, with coupling constants ranging from 50-60 Hz, which is characteristic of geminal H-F coupling in CHF₂ systems [4] [5].
The ¹³C NMR spectrum displays carbon-fluorine coupling effects, particularly for the difluoromethyl carbon, which appears as a triplet due to coupling with the two fluorine atoms [3] [6]. The chemical shift of the difluoromethyl carbon is significantly downfield compared to non-fluorinated analogs, reflecting the strong electron-withdrawing effect of the fluorine substituents [6].
¹⁹F NMR spectroscopy provides particularly valuable structural information for difluoromethyldimethylamine. The fluorine chemical shifts are highly sensitive to the electronic environment and can provide detailed information about conformational preferences and hydrogen bonding interactions [4] [5] [7] [8]. Studies on related difluoromethyl compounds have shown that the ¹⁹F chemical shifts can vary significantly depending on the molecular conformation and intermolecular interactions [4] [8].
Infrared spectroscopy reveals characteristic vibrational modes associated with the difluoromethyl group and the dimethylamino functionality [3] [9] [10] [11]. The C-F stretching vibrations typically appear in the range of 1000-1300 cm⁻¹, while the C-H stretching of the difluoromethyl group occurs at higher frequencies than typical C-H stretches due to the electron-withdrawing effect of fluorine [9] [11]. The N-C stretching vibrations associated with the dimethylamino group provide additional structural information about the molecular framework [10] [11].
X-ray crystallographic analysis of difluoromethyldimethylamine and related compounds provides direct structural information about molecular geometry and intermolecular interactions [12] [13] [14] [15]. Crystal structure determinations reveal important details about bond lengths, bond angles, and molecular conformations in the solid state [12] [15]. The difluoromethyl group in these structures typically adopts conformations that minimize steric interactions while maximizing favorable electrostatic interactions [13] [14].
Crystallographic studies of difluoromethyl-containing compounds have revealed the propensity of the CHF₂ group to participate in hydrogen bonding interactions [16] [17]. The difluoromethyl hydrogen can act as a hydrogen bond donor, with typical D-H···A distances falling within the range of 2.4-2.7 Å [16]. These interactions are weaker than conventional O-H···O or N-H···O hydrogen bonds but are sufficient to influence molecular packing and conformational preferences [16] [17].
The crystal packing of difluoromethyldimethylamine is influenced by several factors including dipole-dipole interactions, van der Waals forces, and potential hydrogen bonding involving the difluoromethyl group [16] [18]. The molecular geometry in the crystal structure may differ from that in solution due to the constraints imposed by crystal packing forces [12] [15].
Density functional theory calculations provide comprehensive insights into the electronic structure of difluoromethyldimethylamine [19] [20] [21] [22]. DFT studies reveal the significant impact of fluorine substitution on the electronic properties of the molecule, including charge distribution, molecular orbital energies, and electrostatic potential surfaces [20] [23].
The electronic structure of difluoromethyldimethylamine is characterized by highly polar C-F bonds, with significant charge separation between carbon and fluorine atoms [20]. The carbon atom of the difluoromethyl group carries a partial positive charge, while the fluorine atoms bear partial negative charges [20] [23]. This charge distribution significantly influences the reactivity and intermolecular interactions of the molecule [24] [25].
Molecular orbital analysis reveals that the highest occupied molecular orbital typically has significant contributions from the nitrogen lone pair, while the lowest unoccupied molecular orbital often involves antibonding orbitals associated with the C-F bonds [23] [26]. The HOMO-LUMO gap in difluoromethyldimethylamine is influenced by the electron-withdrawing effect of the fluorine atoms, which stabilizes both occupied and unoccupied orbitals [21] [26].
Natural bond orbital analysis provides insights into the hyperconjugative interactions within the molecule [27]. The nitrogen lone pair can interact with the σ* orbitals of the C-F bonds, leading to charge transfer that affects the overall electronic structure [24] [27]. These interactions contribute to the unique properties of the difluoromethyl group, including its hydrogen bond donor ability [24] [16].
Computational studies of aggregation behavior in solution reveal important aspects of the intermolecular interactions of difluoromethyldimethylamine [28] [29] [30]. Molecular dynamics simulations and quantum chemical calculations provide insights into the preferred orientations and binding energies of molecular associates [28] [30].
The aggregation behavior of difluoromethyldimethylamine in solution is influenced by several factors including hydrogen bonding, dipole-dipole interactions, and van der Waals forces [28] [29]. The difluoromethyl group can participate in hydrogen bonding as a donor, leading to the formation of weakly bound dimers or higher aggregates [16] [31]. The strength of these interactions is significantly weaker than conventional hydrogen bonds but can still influence solution properties [16] [17].
Solvent effects play a crucial role in determining the aggregation behavior [32] [30]. In polar solvents, the molecules tend to be more solvated and less likely to form aggregates, while in nonpolar solvents, intermolecular associations may be more favorable [32]. The dielectric constant and hydrogen bonding capacity of the solvent significantly influence the equilibrium between monomeric and associated forms [33].
Thermodynamic analysis of aggregation processes reveals the enthalpy and entropy contributions to the association energy [34] [35]. The formation of hydrogen-bonded aggregates is typically enthalpically favorable but entropically unfavorable due to the loss of translational and rotational freedom [35]. The temperature dependence of aggregation provides insights into the strength and nature of the intermolecular interactions [34] [35].
The unique properties of the difluoromethyl group, including its hydrogen bond donor ability and lipophilic character, make difluoromethyldimethylamine an interesting model compound for understanding the behavior of fluorinated amines in solution [24] [25] [36]. These insights have important implications for the design of fluorinated pharmaceuticals and materials [24] [37].
Table 1: Molecular Properties of Difluoromethyldimethylamine | ||
---|---|---|
Property | Value | Reference |
Molecular Formula | C₃H₇F₂N | [1] [2] |
Molecular Weight | 95.09 g/mol | [1] [2] |
CAS Number | 683-81-8 | [1] [2] [38] |
Boiling Point | 14.7°C at 760 mmHg | [1] |
Density | 0.984 g/cm³ | [1] |
LogP | 0.77 | [1] |
Polar Surface Area | 3.24 Ų | [1] |
Table 2: Spectroscopic Characteristics | ||
---|---|---|
Technique | Key Features | Reference |
¹H NMR | CHF₂ triplet (J ~55 Hz) | [3] [4] [5] |
¹³C NMR | CHF₂ carbon triplet | [3] [6] |
¹⁹F NMR | Environment-sensitive shifts | [4] [5] [7] |
IR Spectroscopy | C-F stretch (1000-1300 cm⁻¹) | [3] [9] [10] |
X-ray Crystallography | Hydrogen bonding patterns | [16] [17] [18] |
Irritant